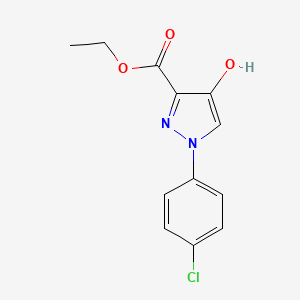

1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester

説明

1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chloro-phenyl group, a hydroxyl group, and an ethyl ester moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 4-Chloro-phenyl Group: This step often involves the use of a Friedel-Crafts acylation reaction where the pyrazole ring is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

Oxidation: 1-(4-Chloro-phenyl)-4-oxo-1H-pyrazole-3-carboxylic acid ethyl ester.

Reduction: 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl alcohol.

Substitution: 1-(4-Amino-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine:

Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and analgesic properties.

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Industry:

Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.

Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.

作用機序

The mechanism by which 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups facilitate binding to active sites, while the 4-chloro-phenyl group enhances hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

類似化合物との比較

- 1-(4-Chloro-phenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester

- 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester

Comparison:

- Structural Differences: The position and type of substituents on the pyrazole ring and the ester group can significantly influence the compound’s reactivity and biological activity.

- Uniqueness: 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester, a derivative of pyrazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiviral applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- IUPAC Name : 1-(4-Chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid ethyl ester

- Chemical Formula : C10H7ClN2O3

- Molecular Weight : 238.63 g/mol

- CAS Number : 334832-82-5

The compound exhibits its biological effects primarily through the inhibition of protein synthesis and DNA replication in tumor cells. It binds to DNA polymerase, thereby preventing transcription and replication processes essential for cancer cell proliferation .

Anticancer Activity

Research has demonstrated that this compound is effective against various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Leukemia | K562 | Inhibition of growth |

| Lymphoma | Raji | Cytotoxicity observed |

| Neuroblastoma | SH-SY5Y | Significant inhibition |

| Breast Cancer | MDA-MB-231 | Antiproliferative effect |

| Colon Cancer | HT29 | Growth inhibition |

| Prostate Cancer | LNCaP | Cytotoxic effects |

| Pancreatic Cancer | PANC-1 | Antitumor activity |

| Hepatocellular Carcinoma | HepG2 | Inhibition observed |

| Lung Cancer | A549 | Significant cytotoxicity |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity against several viruses, including:

- Herpes Simplex Virus (HSV) : The compound demonstrated significant inhibitory effects against HSV, with higher efficacy than some other pyrazole derivatives .

- Vaccinia Virus : Effective in inhibiting viral replication, suggesting potential use in viral infections .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives, including the compound :

- Anticancer Studies : A study highlighted the antiproliferative effects on multiple cancer cell lines, indicating a broad spectrum of activity against different types of cancers .

- Antiviral Efficacy : Research evaluating the antiviral properties revealed that modifications in the chemical structure can enhance activity against HSV and other viruses. The introduction of an ester group was found to increase efficacy against HSV .

- Molecular Modeling Studies : Computational studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression and viral replication, providing insights into its mechanism of action .

特性

IUPAC Name |

ethyl 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDIBUHUFFFVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352618 | |

| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724181 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26502-56-7 | |

| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。